molecular formula C13H11ClFNO B11502938 4-[(2-Chloro-6-fluorobenzyl)amino]phenol

4-[(2-Chloro-6-fluorobenzyl)amino]phenol

Cat. No.: B11502938
M. Wt: 251.68 g/mol
InChI Key: KKAODZRNZWOHJG-UHFFFAOYSA-N
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Description

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}PHENOL is an organic compound that features a phenol group substituted with a 2-chloro-6-fluorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}PHENOL typically involves the reaction of 2-chloro-6-fluorobenzylamine with 4-aminophenol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}PHENOL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}PHENOL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenol: A related compound with similar structural features.

    4-Aminophenol: Shares the phenol and amino groups but lacks the substituted aromatic ring.

Uniqueness

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}PHENOL is unique due to the presence of both the 2-chloro-6-fluorophenylmethylamino group and the phenol group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylamino]phenol

InChI

InChI=1S/C13H11ClFNO/c14-12-2-1-3-13(15)11(12)8-16-9-4-6-10(17)7-5-9/h1-7,16-17H,8H2

InChI Key

KKAODZRNZWOHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)O)F

Origin of Product

United States

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